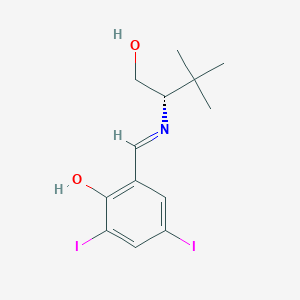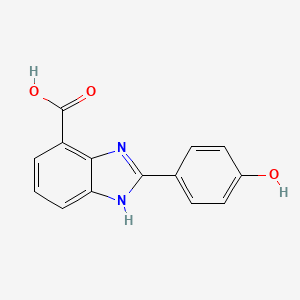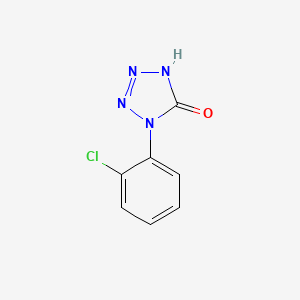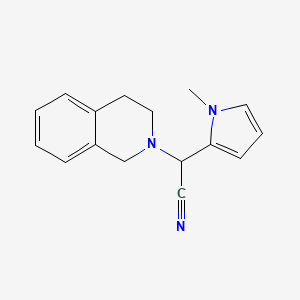
3,4-dihydroisoquinolin-2(1H)-yl(1-methyl-1H-pyrrol-2-yl)acetonitrile
Descripción general
Descripción
3,4-Dihydroisoquinolin-2(1H)-yl(1-methyl-1H-pyrrol-2-yl)acetonitrile (DIPA) is a synthetic organic compound that belongs to the isoquinolyl family of compounds. It is a versatile compound that has been used in various scientific applications, including the synthesis of other compounds, as a reagent in chemical reactions, and as a tool to study enzyme structure and function. DIPA has also been used in pharmaceutical research to study the mechanism of action of drugs and to investigate the physiological effects of drug compounds.
Aplicaciones Científicas De Investigación
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines (THIQs) are identified as "privileged scaffolds" in drug discovery, displaying a wide array of therapeutic activities. Initially known for neurotoxicity, THIQ derivatives have transitioned to being explored for their anticancer, neuroprotective, and antiparkinsonian properties. Specifically, 1-methyl-1,2,3,4-tetrahydroisoquinoline has been highlighted as an endogenous agent that may prevent Parkinsonism. The US FDA's approval of trabectedin, a THIQ derivative, for soft tissue sarcomas underscores the anticancer potential of this class. Moreover, THIQ derivatives are being evaluated for their efficacy against infectious diseases such as malaria, tuberculosis, and HIV, as well as for their roles in CNS disorders, cardiovascular diseases, and metabolic disorders (Singh & Shah, 2017).
Isoquinoline Derivatives and Modern Therapeutics
Isoquinoline derivatives, sharing structural similarities with the compound , have been extensively researched for their broad pharmacological importance. These compounds, derived from the natural aromatic amino acid tyrosine, exhibit a wide range of biological activities, including antifungal, antitubercular, antitumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial effects. This extensive biological activity profile underscores the potential of isoquinoline derivatives in developing novel low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao et al., 2021).
Propiedades
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-18-9-4-7-15(18)16(11-17)19-10-8-13-5-2-3-6-14(13)12-19/h2-7,9,16H,8,10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJMLHCCSMBQNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(C#N)N2CCC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydroisoquinolin-2(1H)-yl(1-methyl-1H-pyrrol-2-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



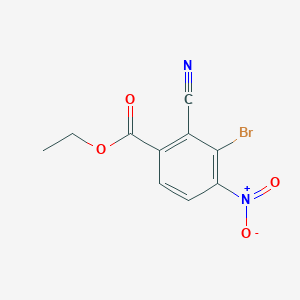


![6-Hydroxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1450779.png)
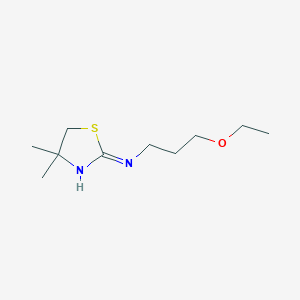
![2-[(E)-(1H-1,2,4-Triazol-5-ylimino)methyl]phenol](/img/structure/B1450782.png)
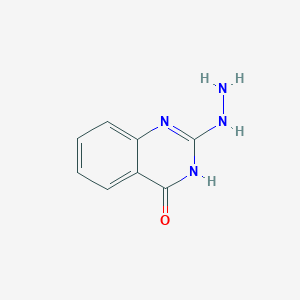
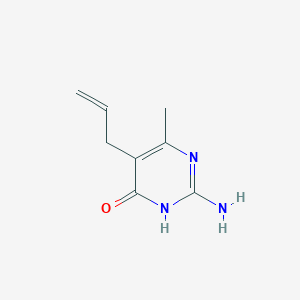
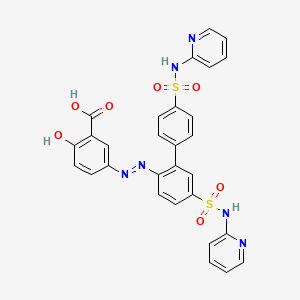
![6-amino-2-[(2,4-dichlorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450791.png)
